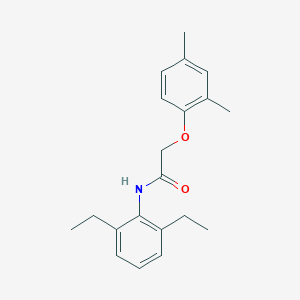
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide: is an organic compound characterized by the presence of a bromine atom, a methyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of N-acetyl-p-toluidine with bromine to introduce the bromine atom at the desired position . The resulting intermediate is then subjected to further reactions to form the final amide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Amide Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with antimicrobial, antifungal, or anti-inflammatory activities .
Industry
Industrially, the compound is used in the production of fine chemicals and agrochemicals. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The bromine atom and amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to modifications in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodo-4-methylphenyl)-2-bromoacetamide
- N-(2-bromo-4-methylphenyl)-3-phenylpropanamide
- N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide stands out due to its specific substitution pattern and the presence of both a bromine atom and an amide group. This unique combination of features imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)6-12(15)14-11-5-4-9(3)7-10(11)13/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJKSBFCOTTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
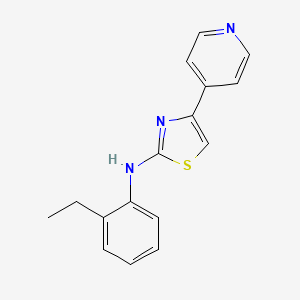
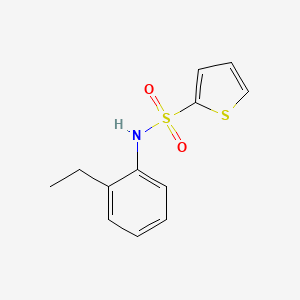
![2-(4-fluorophenyl)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5685490.png)
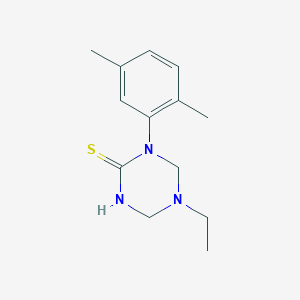
![N,N,4-trimethyl-5-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685501.png)
![3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID](/img/structure/B5685505.png)
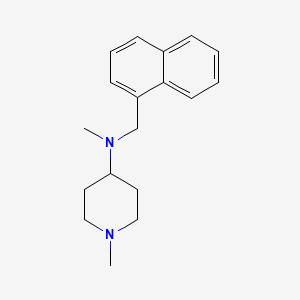
![9-HYDROXY-4-(2-PIPERIDINOACETYL)-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE](/img/structure/B5685513.png)
![2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B5685528.png)
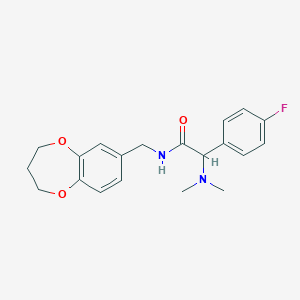
![2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B5685557.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5685563.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5685572.png)
